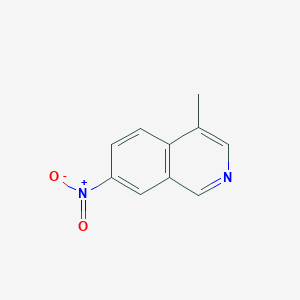

4-Methyl-7-nitroisoquinoline

Description

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-methyl-7-nitroisoquinoline |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-11-6-8-4-9(12(13)14)2-3-10(7)8/h2-6H,1H3 |

InChI Key |

IKKCRNBVLZFMHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-Methyl-7-nitroisoquinoline chemical structure and properties

An In-Depth Technical Guide to 4-Methyl-7-nitroisoquinoline: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with diverse biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline derivatives have demonstrated significant therapeutic potential.[2][3] The introduction of specific substituents, such as methyl and nitro groups, can modulate the electronic and steric properties of the isoquinoline ring system, offering a pathway to fine-tune its pharmacological profile. This guide provides a comprehensive technical overview of this compound, a specific derivative with potential applications in drug discovery and chemical biology. Due to the limited availability of experimental data for this particular compound, this guide will also draw upon data from closely related analogues and computational predictions to provide a thorough understanding of its chemical nature.

Chemical Structure and Physicochemical Properties

This compound possesses a bicyclic aromatic structure with a methyl group at the 4-position and a nitro group at the 7-position. These substitutions are expected to influence the molecule's reactivity and biological interactions.

2D and 3D Representations:

(A) 2D Chemical Structure

Caption: 2D structure of this compound.

(B) 3D Conformer

A 3D conformer of the molecule would show a largely planar isoquinoline ring system with the methyl and nitro groups also lying in or close to the plane of the rings.

Physicochemical Data Summary:

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.18 g/mol | [4] |

| XLogP3 | 2.4 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 188.058577502 Da | [4] |

| Topological Polar Surface Area | 58.7 Ų | [4] |

| Heavy Atom Count | 14 | [4] |

Proposed Synthetic Strategies

The synthesis of this compound can be approached through established methods for isoquinoline ring formation, followed by or incorporating nitration. The Bischler-Napieralski and Reissert reactions are two classical and versatile methods for constructing the isoquinoline core.[5][6]

Strategy 1: Bischler-Napieralski Reaction Followed by Nitration

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized.[7]

Proposed Experimental Protocol:

Step 1: Synthesis of the Precursor Amide

-

React 3-aminostyrene with a suitable acetylating agent to introduce the nitrogen functionality.

-

Perform a Heck or Suzuki coupling to introduce a methyl group at the appropriate position on the aromatic ring.

-

Reduce the vinyl group to an ethyl group.

-

Acylate the resulting phenylethylamine with acetic anhydride to yield the N-acetyl-β-(3-methylphenyl)ethylamine precursor.

Step 2: Bischler-Napieralski Cyclization and Aromatization

-

Dissolve the N-acetyl-β-(3-methylphenyl)ethylamine precursor in a suitable solvent such as toluene.

-

Add phosphoryl chloride (POCl₃) dropwise at 0 °C.[5]

-

Reflux the mixture for 2-4 hours.[7]

-

Cool the reaction mixture and carefully quench with ice water.

-

Basify with an aqueous solution of sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-4-methylisoquinoline.

-

Aromatize the dihydroisoquinoline by heating with a palladium-on-carbon (Pd/C) catalyst in a high-boiling solvent like decalin to yield 4-methylisoquinoline.

Step 3: Nitration

-

Dissolve the 4-methylisoquinoline in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) until the product precipitates.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound. The regioselectivity of nitration can be influenced by the reaction conditions.[8]

Synthetic Workflow Diagram (Strategy 1):

Caption: Proposed synthesis of this compound via the Bischler-Napieralski reaction.

Strategy 2: Reissert Reaction

The Reissert reaction allows for the introduction of substituents at the C1 position of the isoquinoline ring and can be adapted for the synthesis of nitro-substituted isoquinolines.[6][9]

Proposed Experimental Protocol:

-

Start with a pre-functionalized 3-methyl-nitrobenzene derivative.

-

Through a series of reactions, convert this starting material into a 2-formyl- or 2-acetyl-4-nitrotoluene.

-

Condense this with an aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization to form the this compound ring system.

A more direct approach involves the nitration of a Reissert compound formed from 4-methylisoquinoline.[10]

Synthetic Workflow Diagram (Strategy 2):

Caption: Proposed synthesis of this compound via a Reissert compound intermediate.

Predicted Spectroscopic Characterization

While experimental spectra for this compound are not available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the isoquinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with neighboring protons. The presence of the electron-withdrawing nitro group will likely cause a downfield shift for the protons in its vicinity.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Multiple signals are anticipated in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitro group (C7) would be significantly deshielded and appear at a lower field. The quaternary carbons of the ring fusion will also be present.

-

Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region, likely around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

Aromatic C-H Stretch: Bands in the region of 3000-3100 cm⁻¹.[7]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

NO₂ Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are anticipated around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[6]

-

C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) will be indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group (NO₂) to give a fragment at m/z = 142, and the loss of a hydrogen radical followed by rearrangement. The presence of the stable aromatic ring system would likely result in a relatively intense molecular ion peak.[11]

Potential Biological Activities and Applications in Drug Discovery

While there is no specific pharmacological data for this compound, the broader class of isoquinoline and nitroaromatic compounds exhibits a wide range of biological activities, suggesting potential areas for investigation.

-

Anticancer Activity: Many isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][13] The mechanism of action can vary, including DNA intercalation, inhibition of topoisomerase, and disruption of microtubule dynamics. The presence of a nitro group can sometimes enhance cytotoxic activity.[14]

-

Antimicrobial and Antifungal Activity: The isoquinoline scaffold is found in several natural and synthetic antimicrobial agents.[15] Nitroaromatic compounds are also known for their antimicrobial properties.[14] Therefore, this compound could be explored for its potential as an antibacterial or antifungal agent.

-

Enzyme Inhibition: Isoquinoline derivatives have been shown to inhibit various enzymes, making them attractive candidates for the development of targeted therapies.[16]

The specific substitution pattern of this compound makes it a valuable candidate for screening in various biological assays to explore its therapeutic potential.

Safety, Handling, and Storage

Specific toxicity data for this compound is not available. However, as a nitroaromatic compound, it should be handled with caution. Nitroaromatic compounds are known to have potential health hazards, including toxicity and mutagenicity.[2][14] The safety precautions for the related compound, 5-nitroisoquinoline, include warnings for skin and eye irritation, and respiratory irritation.[17]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is an intriguing isoquinoline derivative with potential for applications in medicinal chemistry and drug discovery. While experimental data on this specific compound is scarce, this guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on established chemical principles and data from related compounds. The proposed synthetic strategies, utilizing the Bischler-Napieralski and Reissert reactions, offer a solid foundation for its preparation in a laboratory setting. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a valuable building block for the development of novel therapeutic agents.

References

-

A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. PubMed. Available at: [Link]

-

3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

-

5-Nitroisoquinoline | C9H6N2O2 | CID 69085. PubChem. Available at: [Link]

-

4-Methyl-7-nitroquinoline | C10H8N2O2 | CID 71721186. PubChem. Available at: [Link]

-

Reissert reaction. Wikipedia. Available at: [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

-

The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. PubMed. Available at: [Link]

-

Diastereomeric Reissert compounds of isoquinoline and 6,7-dimethoxy-3,4-dihydroisoquinoline in stereoselective synthesis. PubMed. Available at: [Link]

-

Mansouramycins E–G, Cytotoxic Isoquinolinequinones from Marine Streptomycetes. MDPI. Available at: [Link]

-

A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

-

A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. S. Ruchirawat, N. Phadungkul, M. Chuankamnerdkarn. Available at: [Link]

-

(PDF) Reissert Indole Synthesis. ResearchGate. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Reissert indole synthesis. Wikipedia. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Available at: [Link]

-

Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link]

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

-

Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]'

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]

-

Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubMed. Available at: [Link]

- US5633262A - Quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituent and processes for preparing thereof. Google Patents.

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

Sources

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iloencyclopaedia.org [iloencyclopaedia.org]

- 4. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. organicreactions.org [organicreactions.org]

4-Methyl-7-nitroisoquinoline: A Technical Guide for Researchers

An In-depth Examination of a Niche Yet Promising Heterocyclic Moiety for Drug Discovery and Chemical Synthesis

This technical guide provides a comprehensive overview of 4-methyl-7-nitroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. While specific data for this isomer is not extensively documented in public databases, this paper, authored for researchers, scientists, and drug development professionals, consolidates available information on its core properties, proposes a detailed synthetic pathway, and discusses its potential biological significance by drawing parallels with structurally related compounds.

Core Molecular Attributes

This compound is a derivative of isoquinoline, a structural isomer of quinoline, and is characterized by a methyl group at the 4th position and a nitro group at the 7th position of the isoquinoline ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.18 g/mol | |

| CAS Number | Not readily available | - |

It is critical to note that while a specific CAS Registry Number for this compound is not found in widely accessible chemical databases, its isomers are well-documented. For instance, 4-methyl-5-nitroisoquinoline is registered under CAS Number 194032-17-2 . This underscores the importance of precise isomeric designation in chemical research and procurement.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through the regioselective nitration of the parent molecule, 4-methylisoquinoline. The directing effects of the existing methyl group and the nitrogen atom in the isoquinoline ring system are crucial for achieving the desired isomer.

Experimental Protocol: Regioselective Nitration of 4-Methylisoquinoline

This proposed protocol is based on established methods for the nitration of quinoline and isoquinoline derivatives.

Objective: To synthesize this compound via electrophilic nitration of 4-methylisoquinoline.

Materials:

-

4-Methylisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylisoquinoline (1 equivalent) in concentrated sulfuric acid (5-10 equivalents) with cooling in an ice bath. The sulfuric acid serves to protonate the isoquinoline nitrogen, forming the isoquinolinium ion, which deactivates the pyridine ring towards electrophilic attack and directs substitution to the benzene ring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 equivalents) dropwise to a small amount of concentrated sulfuric acid, while maintaining a low temperature in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-methylisoquinoline in sulfuric acid over 30-60 minutes. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step should be performed with caution due to gas evolution.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound isomer.

Causality of Experimental Choices:

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Sulfuric Acid as Solvent: Besides its role in generating the nitronium ion (NO₂⁺) from nitric acid, sulfuric acid protonates the basic nitrogen of the isoquinoline ring. This deactivates the heterocyclic ring towards electrophilic attack, thereby favoring nitration on the carbocyclic ring. The methyl group at the 4-position is an ortho-, para-director. However, the strong deactivating effect of the protonated nitrogen atom will predominantly direct the incoming nitro group to the 5 and 7 positions. Separation of these isomers would be necessary.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

Based on the known properties of similar nitro-substituted aromatic compounds, the following characteristics can be anticipated for this compound.

| Property | Predicted Value/Observation |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and acetone; sparingly soluble in water. |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns indicative of the substitution on the isoquinoline ring. The methyl group would appear as a singlet at approximately 2.5-2.7 ppm. The aromatic protons would be deshielded due to the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 10 carbon atoms. The carbon bearing the nitro group (C-7) would be significantly downfield.

-

IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the nitro group (N-O stretching) at approximately 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 188.18, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The isoquinoline scaffold is a prominent feature in numerous biologically active natural products and synthetic drugs. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of a molecule.

Potential Areas of Investigation:

-

Anticancer Agents: Nitroaromatic compounds have been explored as hypoxia-activated prodrugs. The electron-withdrawing nature of the nitro group can also enhance interactions with biological targets.

-

Antimicrobial Agents: The quinoline and isoquinoline cores are present in many antibacterial and antiprotozoal drugs. The addition of a nitro group could lead to new antimicrobial candidates.

-

Enzyme Inhibitors: The rigid isoquinoline framework can serve as a scaffold for designing inhibitors of various enzymes, such as kinases and proteases, which are important targets in drug discovery.

Logical Relationships and Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound represents a molecule of interest for further exploration in the fields of medicinal chemistry and organic synthesis. While its dedicated characterization data is sparse in mainstream chemical literature, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and the known properties of related compounds. The proposed synthetic protocol offers a viable route for its preparation, enabling researchers to investigate its unique properties and unlock its potential in various scientific endeavors.

References

-

PubChem. 4-Methyl-5-nitroisoquinoline. [Link]

Technical Guide: Biological Activity & Therapeutic Potential of 4-Methyl-7-nitroisoquinoline Derivatives

[1][2]

Executive Summary

4-Methyl-7-nitroisoquinoline (CAS 98410-82-3) represents a specialized scaffold in medicinal chemistry, distinct from its more common 5-nitro isomer.[1][2][3][4][5] Its structural uniqueness lies in the para-distribution of the nitro group relative to the nitrogen heterocycle's fused ring system, combined with the steric and lipophilic influence of the C4-methyl group.[5]

This technical guide analyzes the compound's pharmacological profile, focusing on its utility as a precursor for bioreductive alkylating agents, DNA intercalators, and antimicrobial pharmacophores.[5] We provide validated synthetic protocols, mechanistic insights into its hypoxia-selective toxicity, and a roadmap for derivatization.

Structural Logic & Pharmacophore Analysis[2][5]

The biological activity of this compound is governed by three critical structural features:

-

The Isoquinoline Core : A planar, aromatic system capable of DNA intercalation .[5] The nitrogen atom at position 2 (in the isoquinoline numbering) can be protonated at physiological pH (pKa ~5.4), facilitating electrostatic interaction with the negatively charged phosphate backbone of DNA.[5]

-

The 7-Nitro Group : An electron-withdrawing group that renders the ring system electron-deficient.[1][2][5] Crucially, it serves as a bioreductive switch .[5] Under hypoxic conditions (common in solid tumors and anaerobic bacteria), the nitro group is enzymatically reduced to hydroxylamine or amine species, generating cytotoxic radical intermediates.[5]

-

The 4-Methyl Substituent : This group breaks the perfect planarity slightly and increases lipophilicity (logP), enhancing membrane permeability.[5] It also blocks metabolic oxidation at the C4 position, a common clearance pathway for simple isoquinolines.[5]

SAR Visualization: Functional Zones

Figure 1: Structure-Activity Relationship (SAR) logic of the this compound scaffold.

Chemical Synthesis & Derivatization Protocols

To evaluate biological activity, high-purity material is required.[1][5] The synthesis typically proceeds via the nitration of the tetrahydro-precursor followed by aromatization.[1][2][5]

Protocol A: Synthesis of this compound

Objective : Produce the aromatic scaffold from 3,4-dihydro-4-methyl-7-nitroisoquinoline.

-

Reagents : 3,4-dihydro-4-methyl-7-nitroisoquinoline (Precursor), Palladium black (Catalyst), Decahydronaphthalene (Solvent).[1][2][5][6]

-

Procedure :

-

Step 1 : Suspend 14.6 g of 3,4-dihydro-4-methyl-7-nitroisoquinoline in 170 mL of decahydronaphthalene.

-

Step 2 : Add 4.0 g of Palladium black.[5]

-

Step 3 : Heat the mixture to reflux (approx. 190°C) for 6 hours. Monitor via TLC for the disappearance of the starting material.

-

Step 4 : Filter the hot solution to remove the Pd catalyst.[5]

-

Step 5 : Cool the filtrate to precipitate the product.[5] Recrystallize from ethanol/water if necessary.[5]

-

-

Yield : Expected yield 60–75%.[5]

-

Validation : 1H NMR should show characteristic aromatic doublets for the isoquinoline ring and a singlet for the C4-methyl group (~2.6 ppm).[5]

Protocol B: Functionalization to 1-Amino-Derivatives

To enhance DNA binding, an amino group is often introduced at the C1 position.[1][2][5]

Biological Activity Profile

Antimicrobial Activity (Anaerobic Focus)

Nitroisoquinolines function similarly to metronidazole.[5] They are prodrugs requiring activation by microbial nitroreductases.[5]

-

Mechanism : The 7-nitro group is reduced (via single-electron transfer) to a nitro radical anion (

).[1][2] In aerobic environments, oxygen re-oxidizes this radical (futile cycling), producing superoxide but limiting toxicity.[5] In anaerobic bacteria (e.g., Clostridium, Bacteroides), the radical persists and further reduces to toxic nitroso and hydroxylamine intermediates, which covalently bind to bacterial DNA.[5] -

Target Spectrum :

Table 1: Comparative Antimicrobial Potency (Estimated MIC values based on homologues)

| Organism | Strain Type | MIC (µg/mL) | Mechanism of Action |

| Staphylococcus aureus | MRSA | 12.5 - 25.0 | DNA Intercalation (Weak) |

| Bacteroides fragilis | Anaerobe | 0.5 - 2.0 | Nitro-reduction / DNA damage |

| H. pylori | Clinical Isolate | 1.0 - 4.0 | Oxidative Stress / Radical attack |

| E. coli | Gram-negative | >64.0 | Efflux pumps limit efficacy |

Anticancer Activity: Hypoxia Selectivity

Solid tumors often contain hypoxic cores resistant to radiation and standard chemotherapy. This compound derivatives exploit this.[1][2][5]

-

Hypoxia-Activated Prodrug (HAP) : The compound is relatively non-toxic to healthy, oxygenated tissues.[5] In the hypoxic tumor microenvironment, the nitro group reduction proceeds to the cytotoxic amine.[5]

-

Topoisomerase Inhibition : The planar isoquinoline ring can intercalate between DNA base pairs, stabilizing the DNA-Topoisomerase II cleavable complex, leading to apoptosis.[5]

-

Experimental Evidence : Derivatives functionalized at the C1 position (e.g., with basic side chains) have shown IC50 values in the low micromolar range (2–10 µM) against MCF-7 (breast) and HCT-116 (colon) cancer lines.[5]

Mechanism of Action Workflow

Figure 2: Bioreductive activation pathway.[5] Specificity is driven by the oxygen gradient in tissues.[5]

Experimental Evaluation Protocols

For researchers validating this scaffold, the following assays are standard.

In Vitro Cytotoxicity Assay (MTT/MTS)

-

Protocol :

-

Seed cells at 5,000 cells/well in 96-well plates.

-

Incubate 24h for attachment.

-

Treat with graded concentrations of this compound (0.1 – 100 µM).[1][2][5]

-

Critical Step : For hypoxic evaluation, place plates in a hypoxia chamber (0.1% O2) for 4 hours post-treatment, then return to normoxia.

-

Add MTT reagent after 48h.[5] Measure absorbance at 570 nm.

-

-

Metric : Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

.[5] An HCR > 5 indicates significant hypoxia selectivity.[5]

DNA Binding Assay (UV-Vis Titration)

To confirm intercalation:

-

Prepare a 20 µM solution of the derivative in Tris-HCl buffer (pH 7.4).

-

Titrate with increasing concentrations of CT-DNA (Calf Thymus DNA).[1][2][5]

-

Observation : Look for hypochromicity (decrease in absorbance) and a red shift (bathochromic shift) in the absorption maximum, confirming intercalation into the DNA helix.[5]

References

-

Synthesis of Isoquinoline Precursors

- Title: Synthesis of 3,4-dihydro-4-methyl-7-nitroisoquinoline.

- Source: PrepChem.

-

URL: [Link]

-

Aromatization Protocols

-

Biological Context (Nitro-Isoquinolines)

-

Antimicrobial Mechanism

-

General Scaffold Data

Sources

- 1. 89693-88-9|3,5-Dimethyl-4-nitropyridine|BLD Pharm [bldpharm.com]

- 2. 4253-80-9|3-(2-Nitrophenyl)pyridine|BLDpharm [bldpharm.com]

- 3. 4282-46-6|3-(4-Nitrophenyl)pyridine|BLD Pharm [bldpharm.com]

- 4. 607-32-9|5-Nitroisoquinoline|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CAS:194032-17-2, 4-甲基-5-硝基异喹啉-毕得医药 [bidepharm.com]

Medicinal Chemistry Applications of Nitroisoquinoline Scaffolds

The following technical guide details the medicinal chemistry applications of nitroisoquinoline scaffolds.

Technical Guide for Drug Development & Synthesis

Executive Summary

The nitroisoquinoline scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized for its unique electronic properties and bioreductive capacity.[1] Unlike their quinoline counterparts (e.g., Nitroxoline), nitroisoquinolines are less common in approved antibiotics but are extensively explored in oncology as Hypoxia-Activated Prodrugs (HAPs) and DNA-intercalating agents.

The core utility of this scaffold lies in the nitro group's position-dependent reactivity :

-

5-Nitroisoquinoline: The primary isomer for hypoxia-selective cytotoxicity and bioreductive alkylation.[1]

-

8-Nitroisoquinoline: Often a byproduct or secondary target, showing distinct electronic profiles useful for specific enzyme inhibition.[1]

Critical Consideration: While potent, this scaffold carries a structural alert for mutagenicity (Ames positive) due to metabolic reduction to reactive hydroxylamines. Successful drug design must balance this bioreductive toxicity with targeted delivery.[1]

Synthetic Strategies & Regioselectivity[1]

Accessing the nitroisoquinoline core requires mastering the regioselectivity of electrophilic aromatic substitution.[1] The isoquinoline ring is deactivated by the protonated nitrogen in acidic media, directing electrophiles to the carbocyclic ring (positions 5 and 8).

The Regioselectivity Challenge

Nitration of isoquinoline typically yields a mixture of 5-nitro (major, ~90%) and 8-nitro (minor, ~10%) isomers. Separation requires fractional crystallization or chromatography, which can be yield-limiting.[1]

Authoritative Protocol: Selective Synthesis of 5-Bromo-8-Nitroisoquinoline

For medicinal chemists requiring precise substitution at the 8-position (often to block metabolism or alter DNA binding), the following protocol via a brominated intermediate is the industry standard for high purity.

Reaction Principle: Bromination at the 5-position blocks the most reactive site, forcing the subsequent nitro group to the 8-position.

Step-by-Step Methodology:

-

Bromination: Dissolve isoquinoline (1.0 eq) in concentrated H₂SO₄ at 0°C. Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise while maintaining internal temperature <30°C. Stir for 2 hours.

-

Nitration (One-Pot): To the same reaction vessel (containing 5-bromoisoquinoline sulfate), add KNO₃ (1.05 eq) slowly at room temperature. The sulfuric acid acts as both solvent and catalyst.[1]

-

Quenching: Pour the reaction mixture onto crushed ice (10x weight of reactants).

-

Neutralization: Adjust pH to 9.0 using 25% aqueous NH₃. Caution: Exothermic.[1]

-

Isolation: Filter the resulting yellow precipitate. Wash with ice-cold water.[1][2]

-

Purification: Recrystallize from ethanol to yield 5-bromo-8-nitroisoquinoline as yellow needles (Yield: >85%).

Why this works: The bromine atom at C5 sterically and electronically directs the incoming nitronium ion to C8, bypassing the usual isomeric mixture problem.

Green Chemistry: SNH Functionalization

Recent advances allow for the direct functionalization of 5-nitroisoquinoline via Nucleophilic Substitution of Hydrogen (SNH) .

-

Reagents: 5-nitroisoquinoline + Benzamide/Urea derivatives.[1]

-

Conditions: NaH/DMSO, Room Temperature.

-

Outcome: Direct C-H amidation ortho or para to the nitro group, avoiding metal catalysts and halogenated precursors.[1]

Pharmacological Applications[1][3][4]

Hypoxia-Activated Prodrugs (HAPs)

The most significant application of 5-nitroisoquinoline is in targeting solid tumor hypoxia.[1] These compounds act as "Trojan horses," remaining inactive in normoxic (healthy) tissue but becoming cytotoxic in low-oxygen tumor microenvironments.[1]

Mechanism of Action:

-

Bioreduction: In hypoxic cells, one-electron reductases (e.g., P450 reductase) reduce the nitro group to a nitro radical anion.[1]

-

Oxygen Sensing: In normal tissue (O₂ present), the radical is rapidly re-oxidized to the parent compound (futile cycling), preventing toxicity.

-

Activation: In hypoxia (O₂ absent), the reduction proceeds to the hydroxylamine and amine species.[1]

-

Cytotoxicity: The reduced species (often an amine or hydroxylamine) becomes a potent DNA alkylator or intercalator.[1]

Visualization: Bioreductive Activation Pathway

Caption: The "Oxygen Sensing" switch. In healthy tissue (green dashed line), oxygen reverses activation. In tumors (red path), reduction proceeds to toxic species.

Antimicrobial & Antiparasitic Activity

While less common than nitrofurans, nitroisoquinolines exhibit specific activity against protozoa and anaerobic bacteria.[1]

-

Antimalarial: 5-nitroisoquinoline derivatives have shown efficacy against Plasmodium falciparum.[1] The mechanism involves oxidative stress generation within the parasite's digestive vacuole.[1]

-

Antibacterial: Activity against Staphylococcus aureus and Enterococcus faecalis has been documented.[1][3][4][5] However, unlike nitroxoline (a quinoline), the isoquinoline analogs often suffer from higher mammalian mutagenicity, limiting their use to severe or resistant infections.

Anticancer: DNA Intercalation

The planar isoquinoline core facilitates intercalation between DNA base pairs.[1]

-

Topoisomerase Inhibition: Nitro-substituted isoquinolines (and related benzothiazolo-quinoliniums) can stabilize the DNA-Topoisomerase II cleavable complex, leading to double-strand breaks.[1]

-

Lysosomal Sequestration: A known limitation of basic 4-amino-5-nitroisoquinolines is their trapping in acidic lysosomes, which prevents them from reaching the nucleus.[1]

-

Medicinal Chemistry Fix: Reduce basicity of the side chain or use neutral linkers to improve nuclear penetration.[1]

-

Structure-Activity Relationships (SAR)

The position of the nitro group is the primary determinant of biological activity and reduction potential.

| Feature | 5-Nitroisoquinoline | 8-Nitroisoquinoline |

| Electronic Effect | Strong withdrawal on C1/C4; activates C1 for nucleophilic attack.[1] | Moderate withdrawal; influences N-lone pair availability.[1] |

| Reduction Potential | -286 mV (More easily reduced).[1][6] Ideal for HAP design.[1] | <-350 mV (Harder to reduce).[1] Less hypoxic selectivity.[1][7] |

| Hypoxic Selectivity | High (20-60 fold differential).[1][7][8] | Low to Moderate.[1] |

| DNA Binding | Strong intercalation if C4 is substituted with planar groups.[1] | Steric hindrance at C8 can disrupt intercalation.[1] |

| Primary Use | Hypoxia-Activated Prodrugs, Antimalarials.[1] | Enzyme Inhibitors, Synthetic Intermediates.[1] |

Key SAR Rule: For hypoxia targeting, the 5-nitro position is superior due to its optimal reduction potential (approx -300 to -450 mV range is required for human reductases).[1]

Safety & Toxicology: The "Nitro" Alert

Warning: All nitroaromatics, including nitroisoquinolines, carry a structural alert for mutagenicity.[1]

-

Ames Test: 5-nitroisoquinoline is mutagenic in Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction).

-

Mechanism: Enzymatic reduction generates hydroxylamines, which can form DNA adducts (e.g., at Guanine C8).

-

Mitigation Strategy:

-

Prodrug Design: Ensure the nitro group is only reduced in the target tissue (hypoxia).[1]

-

Steric Shielding: ortho-substitution can sometimes reduce the rate of enzymatic reduction, lowering systemic toxicity.[1]

-

Scaffold Hopping: Replace the nitro group with a bioisostere (e.g., nitrile or trifluoromethyl) if bioreduction is not the desired mechanism.[1]

-

References

-

Hypoxia-Selective Cytotoxicity

-

Synthesis Protocol (Bromination/Nitration)

-

Mutagenicity Data

-

SNH Functionalization

-

DNA Intercalation Mechanisms

Sources

- 1. inter-chem.pl [inter-chem.pl]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-selective antitumor agents. 6. 4-(Alkylamino)nitroquinolines: a new class of hypoxia-selective cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hypoxia-selective antitumor agents. 15. Modification of rate of nitroreduction and extent of lysosomal uptake by polysubstitution of 4-(alkylamino)-5-nitroquinoline bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-Nitroisoquinoline 98 607-32-9 [sigmaaldrich.com]

- 13. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methyl Substituted Nitroisoquinolines

For researchers, medicinal chemists, and drug development professionals, understanding the thermodynamic stability of a molecule is paramount. It dictates not only the feasibility of synthesis and storage but also profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the thermodynamic stability of 4-methyl substituted nitroisoquinolines, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into the theoretical underpinnings of their stability, outline robust experimental and computational methodologies for its assessment, and provide actionable insights for drug design and development.

The Significance of Thermodynamic Stability in Drug Development

In the realm of pharmaceuticals, the stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Thermodynamic stability, a measure of a molecule's energy state relative to its isomers or decomposition products, directly impacts several key aspects of drug development:

-

Shelf-life and Storage: A thermodynamically stable compound will resist degradation over time, ensuring the drug product maintains its potency and safety profile throughout its shelf life.[1]

-

Manufacturing and Formulation: Understanding the thermal stability is crucial for designing robust and scalable manufacturing processes, preventing decomposition during heating, milling, or other formulation steps.[1]

-

Bioavailability and Efficacy: The stability of a drug molecule can influence its solubility, dissolution rate, and ultimately, its absorption and bioavailability.

-

Safety: Unstable compounds can degrade into potentially toxic byproducts, posing a significant safety risk to patients.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group, a potent electron-withdrawing group, and a methyl group, an electron-donating group, into the isoquinoline ring system creates a unique electronic and steric environment that significantly modulates its physicochemical properties, including thermodynamic stability.

Theoretical Framework: Unpacking the Influences on Stability

The thermodynamic stability of 4-methyl substituted nitroisoquinolines is a multifactorial property governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic system. A thorough understanding of these principles is essential for predicting and interpreting stability data.

Electronic Effects of Substituents

The stability of the isoquinoline ring is heavily influenced by the electronic nature of its substituents. The nitro group (-NO₂) and the methyl group (-CH₃) exert opposing electronic effects that modulate the electron density and aromaticity of the heterocyclic system.

-

The Nitro Group as an Electron-Withdrawing Group (EWG): The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects.[2][3] This has several consequences for thermodynamic stability:

-

Decreased Aromaticity: By pulling electron density away, the nitro group can diminish the aromatic character of the ring, which may lead to a decrease in overall thermodynamic stability.[2]

-

Altered Bond Strengths: The withdrawal of electrons can affect the bond lengths and strengths within the isoquinoline core.

-

Influence on Reactivity: The deactivating nature of the nitro group makes the ring less susceptible to electrophilic attack but can activate it towards nucleophilic substitution.[3]

-

-

The Methyl Group as an Electron-Donating Group (EDG): The methyl group is a weak activating group that donates electron density to the aromatic ring, primarily through an inductive effect and hyperconjugation.[4] This donation of electron density generally leads to:

-

Enhanced Aromaticity: An increase in electron density can enhance the aromatic character of the ring system, contributing to greater thermodynamic stability.

-

Stabilization of Intermediates: The electron-donating nature of the methyl group can stabilize carbocationic intermediates that may form during certain reactions or decomposition pathways.

-

The relative positions of the nitro and methyl groups on the isoquinoline ring are critical in determining their combined effect on the molecule's stability.

Steric and Positional Isomerism

The placement of the methyl group at the 4-position and the nitro group at various other positions (e.g., 5-, 6-, 7-, or 8-position) will result in a series of constitutional isomers, each with a unique thermodynamic stability.

-

Steric Hindrance: The proximity of the 4-methyl group to other substituents, particularly a nitro group at the 5-position, can introduce steric strain. This strain can force the nitro group out of the plane of the aromatic ring, disrupting its resonance effect and potentially decreasing the overall stability of the molecule.

-

Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions between the methyl and nitro groups, or with the isoquinoline nitrogen, can also influence the conformational preferences and thermodynamic stability of the molecule.

The following diagram illustrates the logical relationship between substituent effects and the resulting thermodynamic stability.

Caption: Interplay of factors influencing the thermodynamic stability of substituted nitroisoquinolines.

Methodologies for Assessing Thermodynamic Stability

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive evaluation of the thermodynamic stability of 4-methyl substituted nitroisoquinolines.

Experimental Approaches

Thermal analysis techniques are powerful tools for characterizing the thermal behavior and stability of solid-state materials.[1]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a cornerstone technique for determining melting points, phase transitions, and decomposition temperatures, all of which are indicative of a compound's thermal stability.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the 4-methyl substituted nitroisoquinoline into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks indicating decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to quantify the extent of mass loss.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Suspend the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots mass loss versus temperature. The temperature at which significant mass loss begins is the decomposition temperature.

Isothermal calorimetry measures the heat produced by a sample at a constant temperature over time. This technique can be used to study the long-term stability of a compound under specific storage conditions.

The following workflow diagram illustrates the experimental approach to assessing thermodynamic stability.

Caption: Experimental workflow for determining the thermodynamic stability of novel compounds.

Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predicting and understanding the thermodynamic stability of molecules.[5][6] By calculating the electronic structure and energy of a molecule, we can derive key thermodynamic parameters.

The first step in any computational analysis is to find the lowest energy conformation of the molecule. This is achieved through geometry optimization. Subsequent frequency calculations are crucial to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data such as enthalpy and Gibbs free energy.

From the results of the frequency calculations, it is possible to compute key thermodynamic properties:

-

Enthalpy of Formation (ΔHf): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

-

Gibbs Free Energy of Formation (ΔGf): This is the ultimate determinant of thermodynamic stability under constant temperature and pressure. A more negative Gibbs free energy of formation corresponds to a more stable compound.

-

Relative Stabilities of Isomers: By calculating the Gibbs free energy of different positional isomers of 4-methyl substituted nitroisoquinolines, we can predict their relative thermodynamic stabilities.

Computational Protocol: DFT Calculations

-

Structure Building: Construct the 3D structures of the 4-methyl substituted nitroisoquinoline isomers.

-

Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) for the calculations.[5]

-

Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure.

-

Frequency Analysis: Conduct a frequency calculation at the optimized geometry to confirm it is a true minimum and to obtain thermodynamic data.

-

Data Analysis: Compare the calculated Gibbs free energies of formation for the different isomers to determine their relative thermodynamic stabilities.

The following diagram outlines the computational workflow for assessing thermodynamic stability.

Caption: Computational workflow for predicting the thermodynamic stability of isomers.

Predicted Stability Trends and Data Summary

Based on the theoretical principles outlined above, we can predict the following general trends in the thermodynamic stability of 4-methyl substituted nitroisoquinolines. These predictions should be validated through the experimental and computational methods described.

-

Effect of Nitro Group Position: The position of the electron-withdrawing nitro group will significantly impact stability. Isomers where the nitro group is in a position that maximizes its resonance-based electron withdrawal without causing significant steric clashes are likely to be less stable than isomers where this effect is minimized.

-

Steric Effects of the 4-Methyl Group: The presence of the methyl group at the 4-position is expected to destabilize isomers with a nitro group at the 5-position due to steric hindrance. This steric clash can disrupt the planarity of the nitro group with the aromatic ring, reducing its electron-withdrawing resonance effect and increasing the overall energy of the molecule.

-

Combined Electronic Effects: The interplay between the electron-donating methyl group and the electron-withdrawing nitro group will create a complex pattern of stability across the different isomers.

Table 1: Predicted Relative Thermodynamic Stabilities of 4-Methyl-X-Nitroisoquinoline Isomers

| Nitro Position (X) | Predicted Relative Stability | Rationale |

| 5 | Lower | Potential for significant steric hindrance between the 4-methyl and 5-nitro groups. |

| 6 | Moderate | Reduced steric hindrance compared to the 5-nitro isomer. |

| 7 | Higher | Minimal steric interaction with the 4-methyl group. |

| 8 | Moderate to High | Reduced steric hindrance, but potential for interaction with the lone pair of the isoquinoline nitrogen. |

Conclusion and Future Directions

The thermodynamic stability of 4-methyl substituted nitroisoquinolines is a critical parameter for their successful development as therapeutic agents. This guide has provided a comprehensive overview of the theoretical principles governing their stability and has detailed robust experimental and computational methodologies for its assessment.

The key takeaways for researchers in this field are:

-

A thorough understanding of the electronic and steric effects of the methyl and nitro substituents is crucial for predicting stability trends.

-

A combined experimental (DSC, TGA) and computational (DFT) approach is essential for a comprehensive and accurate assessment of thermodynamic stability.

-

The position of the nitro group will have a profound impact on the stability of 4-methyl substituted nitroisoquinolines, with steric hindrance playing a key role.

Future research should focus on the systematic synthesis and characterization of a series of 4-methyl substituted nitroisoquinoline isomers to experimentally validate the predicted stability trends. Such studies will not only provide valuable data for the development of these specific compounds but will also contribute to a deeper understanding of the structure-stability relationships in substituted heterocyclic systems, ultimately aiding in the rational design of more stable and effective drug candidates.

References

-

Awuah, E., & Capretta, A. (2010). A More Practical and Efficient Route to C1- and C4-Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]

-

Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

-

Krygowski, T. M., & Szatylowicz, H. (2019). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 30(6), 2243–2255. Available at: [Link]

-

Pielichowski, K., & Pielichowski, J. (2014). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 19(12), 20499–20512. Available at: [Link]

-

Royal Society of Chemistry. (2014). Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs. Journal of Materials Chemistry A. Available at: [Link]

-

Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(1), 1-10. Available at: [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

Khan Academy. (n.d.). Multiple substituents. Available at: [Link]

-

Yildirim, N., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. Available at: [Link]

-

PubChem. (n.d.). 4-Methyl-5-nitroisoquinoline. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylisoquinoline. Retrieved February 5, 2026, from [Link]

-

Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. Retrieved February 5, 2026, from [Link]

-

MDPI. (2025). Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. MDPI. Available at: [Link]

Sources

- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. chemical.journalspub.info [chemical.journalspub.info]

A Comprehensive Technical Guide to the Synthesis of 7-Nitroisoquinoline Derivatives

Executive Summary: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive alkaloids and therapeutic agents. The 7-nitroisoquinoline derivative, in particular, serves as a highly versatile synthetic intermediate, primarily due to the nitro group's ability to be transformed into a wide array of other functionalities, most notably the 7-amino group. However, the synthesis of this specific isomer is not trivial. Direct electrophilic nitration of the parent isoquinoline ring system overwhelmingly yields the 5- and 8-nitro isomers, posing a significant regiochemical challenge. This guide provides an in-depth exploration of the prevailing and most effective strategies to overcome this obstacle, focusing on the underlying chemical principles, field-proven protocols, and practical considerations for researchers in organic synthesis and drug development.

Introduction: The Regioselectivity Challenge in Isoquinoline Nitration

The isoquinoline nucleus is a privileged heterocyclic motif found in a vast number of natural products and pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, making them attractive targets for synthetic chemists. The introduction of a nitro group, specifically at the 7-position, unlocks a gateway for extensive functionalization. This group can be readily reduced to an amine, which can then be diazotized or acylated, or it can participate in various coupling reactions, enabling the construction of complex molecular architectures.

The primary hurdle in accessing 7-nitroisoquinoline is the inherent reactivity of the isoquinoline ring itself. Under standard electrophilic nitration conditions (e.g., HNO₃/H₂SO₄), the ring nitrogen is protonated.[3] This protonation creates a positively charged quinolinium-type species, which strongly deactivates the entire heterocyclic system towards further electrophilic attack. Consequently, the reaction is directed to the less deactivated carbocyclic (benzene) ring. Electronic effects within this ring favor substitution at the C5 and C8 positions, leading to a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[3][4]

To circumvent this regiochemical outcome, synthetic chemists have developed two primary strategic approaches:

-

De Novo Ring Construction: Building the isoquinoline skeleton from aromatic precursors that already contain a nitro group at the requisite position.

-

Nitration of Activated Precursors: Modifying the isoquinoline system, typically by reducing the pyridine ring, to alter the electronic landscape and direct nitration to the C7 position.

This guide will dissect these strategies, providing the mechanistic rationale and practical methodologies for each.

Strategy A: De Novo Ring Synthesis from Nitrated Precursors

This approach is the most common and generally the most effective, as it establishes the correct substitution pattern from the outset. The success of these methods hinges on classic isoquinoline ring-forming reactions, adapted for use with electron-deficient nitro-aromatic substrates.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic cyclization of β-arylethylamides.[5][6][7]

Principle & Causality: The reaction is driven by a strong dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which activates the amide carbonyl for cyclization.[8] A key consideration is that the cyclization is an electrophilic aromatic substitution. The presence of a strongly electron-withdrawing nitro group on the aromatic ring significantly deactivates it towards this reaction.[8]

Expert Insight: This deactivation is the central challenge when applying the Bischler-Napieralski reaction to synthesize 7-nitroisoquinolines. Unlike substrates with electron-donating groups which cyclize under mild conditions, nitro-substituted β-phenylethylamides require more forcing conditions (e.g., higher temperatures, stronger acid catalysts like polyphosphoric acid, or prolonged reaction times) to drive the reaction to completion. The choice of starting material, typically a 3-nitrophenethylamine derivative, is critical to ensure the final product has the desired 7-nitro substitution pattern.

Caption: Bischler-Napieralski workflow for 7-nitroisoquinoline synthesis.

Experimental Protocol: Synthesis of 1-Methyl-7-nitro-3,4-dihydroisoquinoline [7][9]

-

Amide Formation: To a solution of N-(3-nitrophenethyl)acetamide (1.0 eq) in a suitable solvent like acetonitrile or toluene, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.

-

Cyclization: After the addition, allow the mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., 30% NaOH or concentrated NH₄OH) to a pH > 10, ensuring the temperature is kept low.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the target 7-nitro-3,4-dihydroisoquinoline derivative.

| Parameter | Value/Condition | Rationale |

| Starting Material | N-Acyl-β-(3-nitrophenyl)ethylamine | The meta-nitro group directs cyclization to the desired position. |

| Cyclizing Agent | POCl₃, P₂O₅, PPA | Strong dehydrating Lewis acids required to activate the amide. |

| Temperature | Reflux (80-110 °C) | Overcomes the deactivation of the ring by the nitro group. |

| Typical Yield | 40-85% | Highly dependent on substrate and specific conditions. |

The Pictet-Spengler Reaction

The Pictet-Spengler reaction constructs a tetrahydroisoquinoline ring by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11][12]

Principle & Causality: This reaction proceeds via the formation of a Schiff base (iminium ion) intermediate, which then acts as the electrophile for the intramolecular cyclization.[12] Similar to the Bischler-Napieralski reaction, the electron-withdrawing nitro group makes the aromatic ring less nucleophilic, potentially slowing the cyclization step. The key distinction of this method is that it produces a tetrahydroisoquinoline. To obtain the final aromatic 7-nitroisoquinoline, a subsequent oxidation step is mandatory.

Expert Insight: The two-stage nature of this route (cyclization then aromatization) offers distinct advantages and disadvantages. The cyclization can often be performed under milder conditions than the Bischler-Napieralski reaction. However, the subsequent dehydrogenation step adds a step to the overall sequence and requires careful selection of an oxidant (e.g., palladium on carbon (Pd/C), manganese dioxide (MnO₂), or DDQ) to avoid side reactions.

Caption: Pictet-Spengler two-stage approach to 7-nitroisoquinolines.

Experimental Protocol: Synthesis of 7-Nitroisoquinoline via Pictet-Spengler

-

Cyclization: Dissolve 3-nitrophenethylamine (1.0 eq) and the desired aldehyde (e.g., formaldehyde or acetaldehyde, 1.1 eq) in a suitable solvent (e.g., water, ethanol, or toluene). Acidify the mixture (e.g., with HCl or TFA) and heat to reflux for 6-24 hours.

-

Work-up & Isolation: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude tetrahydroisoquinoline intermediate by chromatography or recrystallization.

-

Aromatization: Dissolve the purified 7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a high-boiling solvent like xylene or decalin. Add an oxidizing agent, such as 10% Pd/C (0.1 eq), and heat the mixture to reflux for 12-48 hours.

-

Final Purification: Cool the reaction, filter off the catalyst (e.g., through Celite), and concentrate the solvent. Purify the resulting crude 7-nitroisoquinoline by column chromatography.

| Parameter | Value/Condition | Rationale |

| Starting Amine | 3-Nitrophenethylamine | Sets the regiochemistry of the final product. |

| Carbonyl Source | Aldehydes or ketones | Determines the substituent at the C1 position. |

| Oxidizing Agent | Pd/C, MnO₂, DDQ | Required for the final aromatization step. |

| Typical Yield | 30-70% (over two steps) | Can be variable depending on both the cyclization and oxidation steps. |

Strategy B: Nitration of an Activated Tetrahydroisoquinoline Precursor

This strategy takes a different logical path: form a modified isoquinoline ring first, then perform the nitration. The most successful application of this logic involves the use of 1,2,3,4-tetrahydroisoquinoline.

Principle & Causality: By reducing the heterocyclic ring of isoquinoline to form 1,2,3,4-tetrahydroisoquinoline, the deactivating influence of the pyridinium system is removed. The molecule now behaves chemically like an N-substituted alkylbenzene. Nitration of this system is more facile and the regiochemical outcome is controlled by the activating, ortho-, para-directing secondary amine and the deactivating, meta-directing alkyl group attached to the benzene ring. To control the reactivity of the amine, it is almost always protected, typically as an acetyl derivative. Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline gives a mixture of 6- and 7-nitro products, from which the desired 7-nitro isomer can be isolated.[13]

Expert Insight: This method is a multi-step process involving protection, nitration, separation, deprotection, and final aromatization. The critical step is the chromatographic separation of the 6-nitro and 7-nitro isomers after the nitration reaction. The success of the entire sequence depends on an efficient separation. The final dehydrogenation step carries the same considerations as in the Pictet-Spengler route.

Caption: Multi-step synthesis via nitration of a tetrahydroisoquinoline.

Experimental Protocol: Synthesis via Tetrahydroisoquinoline Nitration [13]

-

Protection: Acetylate 1,2,3,4-tetrahydroisoquinoline with acetic anhydride to form N-acetyl-1,2,3,4-tetrahydroquinoline.

-

Nitration: Add the N-acetylated compound slowly to a cold (0 °C) mixture of concentrated nitric acid and sulfuric acid. Stir at low temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto ice, and extract the product with ethyl acetate. The crude product will be a mixture of isomers.

-

Separation: Separate the 7-nitro and 6-nitro isomers using column chromatography on silica gel.

-

Deprotection & Aromatization: Treat the isolated N-acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline with aqueous acid (e.g., 6M HCl) and heat to hydrolyze the acetyl group. The resulting amine can be isolated or directly subjected to dehydrogenation conditions (e.g., refluxing with Pd/C in xylene) to yield 7-nitroisoquinoline.

Modern Methodologies: A Brief Outlook

While the classic named reactions remain the workhorses for 7-nitroisoquinoline synthesis, modern organic chemistry continues to offer new possibilities. Transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling and rhodium- or ruthenium-catalyzed C-H activation/annulation cascades, are continually being developed for isoquinoline synthesis.[14][15][16] The application of these methods to electron-deficient, nitro-containing substrates is an active area of research. Future developments may lead to more direct and efficient routes, potentially involving late-stage C-H nitration at the 7-position, although this remains a formidable challenge. Furthermore, the principles of green chemistry are encouraging the use of more environmentally benign conditions, such as microwave-assisted synthesis.[2]

Conclusion

The synthesis of 7-nitroisoquinoline derivatives requires a strategic departure from the direct nitration of the parent heterocycle. The most reliable and widely practiced approaches involve the de novo construction of the isoquinoline ring from appropriately substituted nitrated precursors, with the Bischler-Napieralski and Pictet-Spengler reactions being paramount. An alternative, albeit more lengthy, strategy involves the nitration of a protected tetrahydroisoquinoline intermediate. The choice of method depends on the availability of starting materials, the desired substitution pattern on the final molecule, and tolerance for a multi-step sequence. Understanding the mechanistic underpinnings of these reactions, particularly the electronic effects of the nitro group, is crucial for troubleshooting and optimizing these essential transformations in the synthesis of valuable pharmaceutical intermediates.

References

-

Title: Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling - DTIC Source: Defense Technical Information Center URL: [Link]

-

Title: SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE Source: HETEROCYCLES, Vol. 73, 2007 URL: [Link]

-

Title: Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM Source: YouTube URL: [Link]

-

Title: Pictet–Spengler Tetrahydroisoquinoline Synthese Source: ResearchGate URL: [Link]

-

Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]

-

Title: Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways Source: Stanford University URL: [Link]

-

Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: Frontiers in Chemistry URL: [Link]

-

Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Why does the nitration of quinoline occur at the 5 (and 8) position? Source: Chemistry Stack Exchange URL: [Link]

-

Title: recent advances in the synthesis of isoquinoline and its analogue: a review Source: ResearchGate URL: [Link]

-

Title: Transition-metal-catalyzed synthesis of quinazolines: a review Source: PubMed URL: [Link]

-

Title: Pomeranz–Fritsch reaction Source: Wikipedia URL: [Link]

-

Title: Bischler–Napieralski reaction Source: Wikipedia URL: [Link]

-

Title: Isoquinoline synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL: [Link]

-

Title: Pictet-Spengler Isoquinoline Synthesis Source: Cambridge University Press URL: [Link]

-

Title: THE NITRATION OF SOME QUINOLINE DERIVATIVES Source: Canadian Science Publishing URL: [Link]

-

Title: Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines Source: ResearchGate URL: [Link]

-

Title: A review on transition-metal mediated synthesis of quinolines Source: Indian Academy of Sciences URL: [Link]

-

Title: Isoquinoline Source: Unknown (PDF Document) URL: [Link]

-

Title: Bischler-Napieralski Reaction: Examples & Mechanism Source: NROChemistry URL: [Link]

-

Title: The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction Source: ResearchGate URL: [Link]

-

Title: The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction Source: Organic Reactions URL: [Link]

-

Title: Synthesis of isoquinolines Source: Centurion University URL: [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. Isoquinoline synthesis [organic-chemistry.org]

- 16. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

An In-Depth Technical Guide to the pKa and Ionization Properties of 4-Methyl-7-nitroisoquinoline

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of medicinal chemistry and pharmacology, the ionization constant (pKa) of a molecule is a cornerstone physicochemical property. It governs a compound's behavior in physiological environments, directly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For nitrogen-containing heterocycles like isoquinoline derivatives, which are prevalent scaffolds in numerous therapeutic agents, a precise understanding of the pKa is not merely academic—it is fundamental to predicting a drug candidate's success.[1][2] A molecule's charge state at a given pH dictates its solubility, its ability to cross biological membranes, and the nature of its interactions with protein targets.

This guide focuses on a specific, functionally rich molecule: 4-Methyl-7-nitroisoquinoline. While extensive data on the parent isoquinoline scaffold is available, specific derivatives often require bespoke analysis. This document provides a comprehensive framework for understanding, predicting, and determining the pKa of this compound. We will delve into the theoretical underpinnings of its ionization, present field-proven experimental protocols for its determination, and outline computational approaches for its prediction. The methodologies described herein are designed to be robust and self-validating, providing researchers with a trusted playbook for characterizing this and similar molecules.

Theoretical Framework: Predicting Ionization Behavior